molecular formula C12H8Cl2N2O B8803844 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile CAS No. 88757-24-8

2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile

Katalognummer: B8803844
CAS-Nummer: 88757-24-8
Molekulargewicht: 267.11 g/mol
InChI-Schlüssel: BVWGQYAEICASDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6Cl2N2O It is known for its unique structure, which includes a quinoline ring substituted with chlorine and a methyl group, and an acetonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5,7-dichloro-2-methyl-8-quinolinol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a range of substituted quinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored the use of this compound and its derivatives in the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetonitrile, [(5,7-dichloro-8-quinolinyl)oxy]-: This compound is similar but lacks the methyl group on the quinoline ring.

    Acetonitrile, [(5,7-dichloro-2-methyl-quinolinyl)oxy]-: This compound is similar but may have different substitution patterns on the quinoline ring.

Uniqueness

2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups on the quinoline ring, along with the acetonitrile moiety, provides distinct chemical and physical properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

88757-24-8

Molekularformel

C12H8Cl2N2O

Molekulargewicht

267.11 g/mol

IUPAC-Name

2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H8Cl2N2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3

InChI-Schlüssel

BVWGQYAEICASDT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)Cl)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

10.7 g of 5,7-dichloro-8-hydroxyquinaldine are dissolved at elevated temperature in 150 ml of 2-butanone; 10.4 g of potassium carbonate are then added portionwise, and the mixture is refluxed for one hour. After the addition of 1 g of potassium iodide, there are added dropwise, with stirring and refluxing, 7.1 g of chloroacetonitrile in 30 ml of 2-butanone, and the mixture is subsequently heated for 3 hours at an internal temperature of 75° C. To the resulting reaction mixture, after cooling to room temperature, is added 1 liter of water, and the whole is filtered; the residue is washed with water, dried, and recrystallised from chloroform/petroleum ether (40°-60° C.) to thus obtain 2-methyl-5,7-dichloro-8-(cyanomethoxy)-quinoline, m.p. 157°-158° C.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
7.1 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.